Methyl 4-bromo-1-cyclopropyl-3-formyl-1H-indole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-1-cyclopropyl-3-formyl-1H-indole-6-carboxylate is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-1-cyclopropyl-3-formyl-1H-indole-6-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Subsequent bromination and formylation steps introduce the bromo and formyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the synthesis process efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1-cyclopropyl-3-formyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Methyl 4-bromo-1-cyclopropyl-3-carboxylic acid-1H-indole-6-carboxylate.
Reduction: Methyl 1-cyclopropyl-3-formyl-1H-indole-6-carboxylate.
Substitution: Methyl 4-substituted-1-cyclopropyl-3-formyl-1H-indole-6-carboxylate.
Scientific Research Applications
Methyl 4-bromo-1-cyclopropyl-3-formyl-1H-indole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-1-cyclopropyl-3-formyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets. The indole core allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-formyl-1H-indole-6-carboxylate: Lacks the bromo and cyclopropyl groups.
Methyl 4-bromo-1H-indole-6-carboxylate: Lacks the cyclopropyl and formyl groups.
Uniqueness
Methyl 4-bromo-1-cyclopropyl-3-formyl-1H-indole-6-carboxylate is unique due to the presence of the bromo, cyclopropyl, and formyl groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Biological Activity
Methyl 4-bromo-1-cyclopropyl-3-formyl-1H-indole-6-carboxylate (CAS Number: 1956381-75-1) is a compound belonging to the indole family, which has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, focusing on anticancer, antibacterial, and anti-inflammatory properties.
Chemical Structure and Properties
This compound has the following molecular characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₂BrN₁O₃ |
Molecular Weight | 322.15 g/mol |
CAS Number | 1956381-75-1 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
Case Study Findings
- MCF-7 Cell Line : The compound showed significant growth inhibition with an IC₅₀ value of approximately 22.54 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
- A549 Cell Line : Similar inhibitory effects were observed, with an IC₅₀ value around 5.08 µM, suggesting it may be a promising candidate for further development in lung cancer therapies .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. In vitro studies revealed that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
In Vitro Results
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.98 μg/mL |
Escherichia coli | Notable inhibition observed |
These results suggest that the compound could serve as a lead structure for developing new antibacterial agents .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through its effects on cyclooxygenase (COX) enzymes. The inhibition of COX enzymes is a common target for anti-inflammatory drugs.
Research Findings
In studies assessing the compound's effect on COX activity, it was found to exhibit moderate inhibition, with IC₅₀ values reported in the range of 30–40 µM for COX-2, indicating its potential as an anti-inflammatory agent .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the indole structure can enhance potency and selectivity.
Key Modifications
Research indicates that substituents at specific positions on the indole ring can significantly affect its biological activity:
- Bromine Substitution : Enhances anticancer activity.
- Cyclopropyl Group : Contributes to increased antibacterial efficacy.
Properties
Molecular Formula |
C14H12BrNO3 |
---|---|
Molecular Weight |
322.15 g/mol |
IUPAC Name |
methyl 4-bromo-1-cyclopropyl-3-formylindole-6-carboxylate |
InChI |
InChI=1S/C14H12BrNO3/c1-19-14(18)8-4-11(15)13-9(7-17)6-16(10-2-3-10)12(13)5-8/h4-7,10H,2-3H2,1H3 |
InChI Key |
JKYKKUGCZGLGTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Br)C(=CN2C3CC3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.